

A Technical Guide to VO(Ohpic) Trihydrate: Sourcing and Application for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B10780451

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For researchers and professionals in drug development, securing a reliable supply of high-purity small molecules is paramount. This technical guide provides an in-depth overview of VO(Ohpic) trihydrate, a potent and specific inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). This document outlines key technical data, supplier information, and experimental protocols to facilitate its use in research settings.

Core Technical Data

VO(Ohpic) trihydrate is a vanadium-based organic compound that has garnered significant interest for its ability to selectively inhibit the lipid phosphatase activity of PTEN.^[1] This inhibition leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger in the PI3K/Akt signaling pathway. Consequently, this activates downstream signaling cascades that are crucial for cell growth, proliferation, and survival.

Quantitative data for VO(Ohpic) trihydrate from various suppliers is summarized in the table below for easy comparison.

Parameter	Value	Supplier/Source
IC50 (PTEN)	35 nM	GlpBio, Cayman Chemical, APExBIO[1][2][3]
46 ± 10 nM	MedchemExpress[4]	
Molecular Formula	C12H9N2O8V · 3H2O	BioHippo, Cayman Chemical[2][5]
Molecular Weight	415.20 g/mol	MedchemExpress, Sigma-Aldrich, APExBIO[3][4][6]
Purity	≥95%	Cayman Chemical[2]
≥98% (HPLC)	Sigma-Aldrich[6]	
Solubility in DMSO	>10 mM	APExBIO[7]
72 mg/mL (173.41 mM)	Selleck Chemicals	
83 mg/mL (199.9 mM)	Selleck Chemicals	
Solubility in PBS (pH 7.2)	1 mg/mL	Cayman Chemical[2]
Storage Temperature	-20°C	MedchemExpress, Cayman Chemical, APExBIO[2][3][4]
-80°C (for up to 6 months)	MedchemExpress[4]	

Purchasing Information

A number of reputable suppliers provide VO(Ohpic) trihydrate for research purposes. When selecting a supplier, it is crucial to consider factors such as purity, available characterization data (e.g., HPLC, NMR), and the supplier's quality control procedures. The following companies are prominent suppliers of this compound:

- APExBIO[7]
- MedchemExpress[4]
- BioHippo[5]

- Cayman Chemical[\[2\]](#)
- Selleck Chemicals
- Sigma-Aldrich (now MilliporeSigma)[\[6\]](#)
- GlpBio[\[1\]](#)
- BOC Sciences
- Alfa Chemistry
- US Biological Life Sciences

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving VO(Ohpic) trihydrate.

In Vitro PTEN Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of VO(Ohpic) trihydrate on recombinant PTEN.

Materials:

- Recombinant PTEN enzyme
- VO(Ohpic) trihydrate
- DiC8-PIP3 (phosphatidylinositol (3,4,5)-trisphosphate substrate)
- Malachite Green-based phosphate detection kit
- Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 100 mM NaCl)

Procedure:

- Prepare a stock solution of VO(Ohpic) trihydrate in DMSO.

- Serially dilute the VO(Ohpic) trihydrate stock solution to create a range of concentrations for the assay.
- In a 96-well plate, add the recombinant PTEN enzyme to the assay buffer.
- Add the various concentrations of VO(Ohpic) trihydrate to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the phosphatase reaction by adding the DiC8-PIP3 substrate to each well.
- Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
- Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength (typically around 620 nm).
- Calculate the percentage of inhibition for each concentration of VO(Ohpic) trihydrate and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Akt Phosphorylation (Western Blot)

This protocol describes how to assess the effect of VO(Ohpic) trihydrate on the phosphorylation of Akt, a downstream target of PTEN.

Materials:

- Cell line of interest (e.g., NIH 3T3 or a cancer cell line with functional PTEN)
- VO(Ohpic) trihydrate
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), and anti-total Akt
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

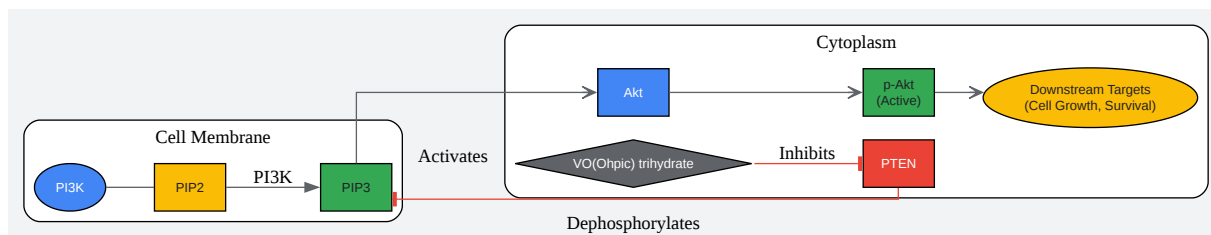
- Protein electrophoresis and blotting equipment

Procedure:

- Plate the cells and allow them to adhere overnight.
- Treat the cells with varying concentrations of VO(Ohpic) trihydrate for a specified duration. Include an untreated control.
- After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
- Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
- After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.
- Quantify the band intensities to determine the relative increase in Akt phosphorylation.

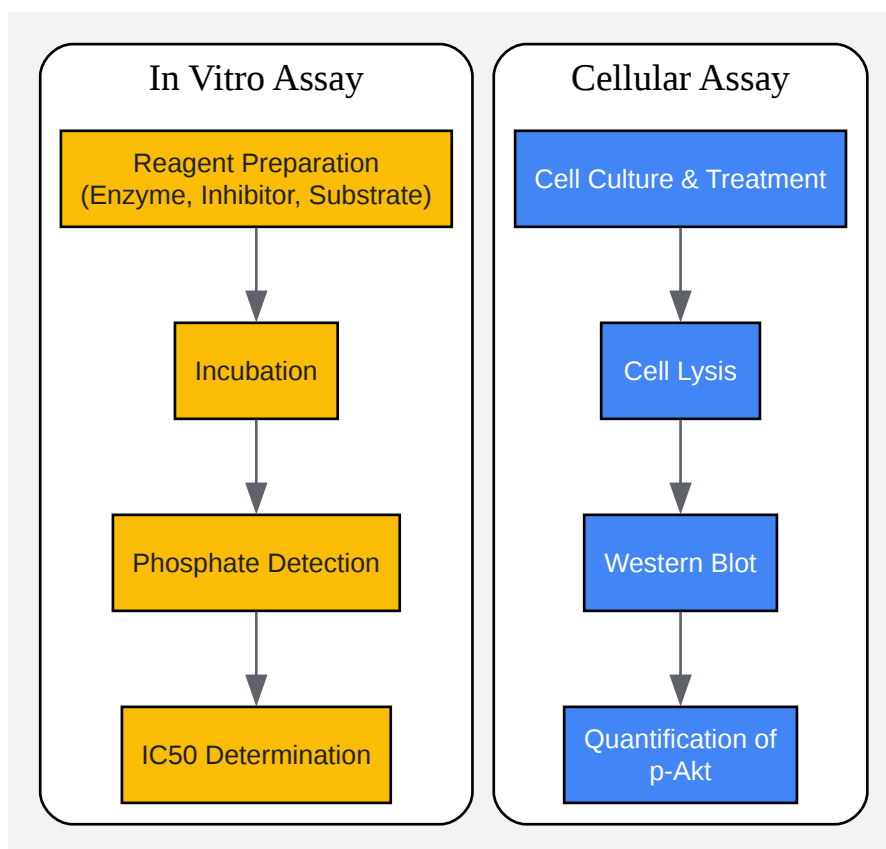
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathway affected by VO(Ohpic) trihydrate and a typical experimental workflow.



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Caption: The PTEN/Akt signaling pathway and the inhibitory effect of VO(Ohpic) trihydrate.



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Caption: A typical experimental workflow for evaluating VO(Ohpic) trihydrate.

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